molecular formula C23H15Cl2N3O2S B2563005 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 391222-65-4

4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No.: B2563005
CAS No.: 391222-65-4
M. Wt: 468.35
InChI Key: DOBVIPQMQKPLRP-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their diverse biological activities . They have been synthesized as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are diverse due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Electropolymerization and Electrochromic Properties

Electropolymerizable monomers related to 4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide have been synthesized and studied for their electrochemical properties. These monomers demonstrate electrochromic and fluorescent properties, making them applicable in the development of redox-active and electrochromic films. Such materials are of interest for their potential use in electronic displays, smart windows, and energy storage devices (Hsiao & Wang, 2016).

Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. Specifically, thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This suggests their potential use in the development of new antimicrobial agents for treating infections (Bikobo et al., 2017).

Anticancer Activity

Compounds structurally related to this compound have been evaluated for their anticancer activity. Some derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. This highlights their potential as leads for the development of new anticancer therapies (Ravinaik et al., 2021).

Fluorescence Characteristics

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and their photophysical properties studied. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them interesting for applications in fluorescence imaging and as molecular probes (Zhang et al., 2017).

Thiazole Derivatives in Therapeutics

Thiazole derivatives, including those related to this compound, have been widely used in therapeutics as antimicrobial, antiviral, and antifungal agents. Their broad spectrum of biological activity makes them valuable candidates for drug development, highlighting the versatility of thiazole-based compounds in medicinal chemistry (Chawla, 2016).

Biochemical Analysis

Biochemical Properties

4-chloro-N-(4-(3-(4-chlorobenzamido)phenyl)thiazol-2-yl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with bacterial lipids, disrupting their biosynthesis and leading to bacterial cell death . Additionally, it has shown potential in inhibiting cancer cell proliferation by interacting with proteins involved in cell cycle regulation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced cancer cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways . The compound also interacts with DNA, leading to changes in gene expression and subsequent cellular effects . Additionally, it has been observed to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process leads to the formation of active metabolites that contribute to its biological activity . Additionally, the compound affects metabolic flux by altering the levels of key metabolites involved in cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes . The localization of the compound within specific organelles, such as the mitochondria, further contributes to its pro-apoptotic effects .

Properties

IUPAC Name

4-chloro-N-[3-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3O2S/c24-17-8-4-14(5-9-17)21(29)26-19-3-1-2-16(12-19)20-13-31-23(27-20)28-22(30)15-6-10-18(25)11-7-15/h1-13H,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBVIPQMQKPLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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